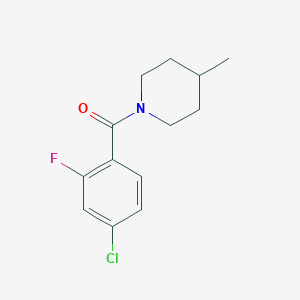

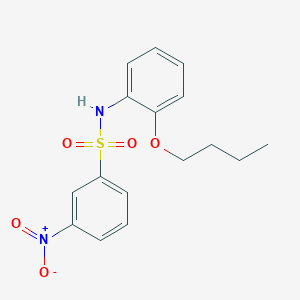

![molecular formula C20H17NO2 B5501016 1-[(2-naphthyloxy)acetyl]indoline](/img/structure/B5501016.png)

1-[(2-naphthyloxy)acetyl]indoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related indoline derivatives often involves innovative methodologies that can be applicable to 1-[(2-naphthyloxy)acetyl]indoline. For example, the synthesis of 1,3,3-trimethylspiro[indoline-2,3′-naphtho[2,1-b][1,4]oxazin]-6′-amine, a photochromic spirooxazine, is achieved through a one-pot transamination, oxime formation, N–O bond cleavage, and spirooxazine formation process (York & Evans, 2010). This illustrates the complexity and creativity involved in synthesizing indoline-based compounds.

Molecular Structure Analysis

Molecular structure analysis of indoline derivatives reveals their capacity for inter- and intramolecular hydrogen bonding, which significantly impacts their physical and chemical behaviors. For instance, the structure of 1-(naphthylamino)-1-(p-chlorophenylhydrazono-2-propanone demonstrates complex hydrogen bonding patterns that contribute to its molecular stability and reactivity (Abdel-Jalil et al., 2015).

Chemical Reactions and Properties

Indoline derivatives exhibit a variety of chemical reactions, including sulfenylation under molecular oxygen to produce sulfanylindoles and 1-sulfanyl-2-naphthols (Maeda et al., 2004). These reactions highlight the compounds' versatility and reactivity, which are essential for their applications in synthesis and functional material development.

Physical Properties Analysis

The physical properties of indoline derivatives, such as fluorescence and photochromic behavior, are of particular interest. Compounds like 1-phenylnaphth[1,2,3-cd]indol-6(2H)-one and its derivatives exhibit high fluorescence quantum yields, making them potential candidates for laser dyes and other photophysical applications (Arai et al., 1991).

Chemical Properties Analysis

The chemical properties of 1-[(2-naphthyloxy)acetyl]indoline, such as its electrochemical behavior and reaction mechanisms, can be inferred from related compounds. For example, the electrocatalytic annulation reactions of o-arylalkynylanilines, leading to the synthesis of diverse indoles, highlight the chemical versatility and potential applications of indoline derivatives in synthetic chemistry (Zhang et al., 2021).

Applications De Recherche Scientifique

Cancer Research

Indoleamine 2,3-dioxygenase (IDO) as an Anticancer Target : IDO is identified as a critical therapeutic target for cancer treatment. Naphthoquinone-based IDO inhibitors, related to the structural context of 1-[(2-naphthyloxy)acetyl]indoline, have shown potent antitumor activity in mouse models. This research underscores the importance of developing high-potency small molecule inhibitors for clinical translation in cancer therapy (Sanjeev Kumar et al., 2008).

Enzyme Research

Acetylcholinesterase Binding Sites : Studies on acetylcholinesterase have identified separate binding sites for indophenyl and other esters, indicating the enzyme's complex interaction with various compounds. This research contributes to understanding how enzymes interact with substrates and inhibitors, potentially relevant to the pharmacodynamics of 1-[(2-naphthyloxy)acetyl]indoline and similar molecules (Y. Chiu & R. O'brien, 1971).

Plant Growth Regulation

Auxin-Induced Rooting Processes : The role of auxins, such as indole acetic acid, in the adventitious rooting process has been explored. A study showed that the heme oxygenase/carbon monoxide system is involved in auxin-induced cucumber rooting, suggesting a complex signaling cascade activated by auxins. This area of research may provide insight into the agricultural and horticultural applications of naphthylacetyl derivatives (Wei Xuan et al., 2008).

Analytical Chemistry

Detection of Naphthalene-Derived Compounds in Apples : A study focused on the determination of naphthylacetic acid and related compounds in apple samples using ultra-high performance liquid chromatography-tandem mass spectrometry. This demonstrates the importance of analytical methods in monitoring plant growth regulators and their residues in agricultural products (X. Esparza et al., 2013).

Biochemical Synthesis

Synthesis and Functionalization of Indoles : Palladium-catalyzed reactions have been employed for the synthesis and functionalization of indoles, highlighting the synthetic versatility of indole derivatives. This research could provide a foundation for the synthesis of complex molecules like 1-[(2-naphthyloxy)acetyl]indoline for various scientific applications (S. Cacchi & G. Fabrizi, 2005).

Safety and Hazards

According to the safety data sheet, indoline is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to handle it with protective gloves/protective clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .

Orientations Futures

Propriétés

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-naphthalen-2-yloxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c22-20(21-12-11-16-6-3-4-8-19(16)21)14-23-18-10-9-15-5-1-2-7-17(15)13-18/h1-10,13H,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJYMBGNXAJNTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)COC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 1-(2,3-dihydro-1-indolyl)-2-(2-naphthyloxy)- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

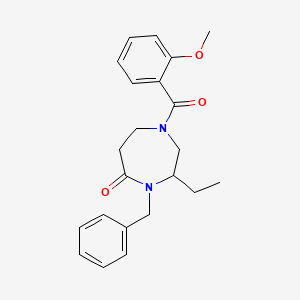

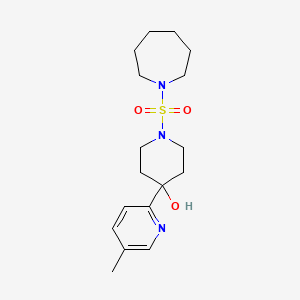

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5500933.png)

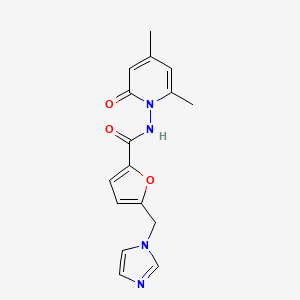

![{1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5500949.png)

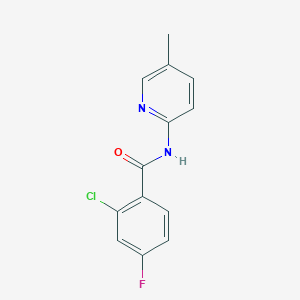

![4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5500964.png)

![{4-(1-adamantyl)-2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B5500984.png)

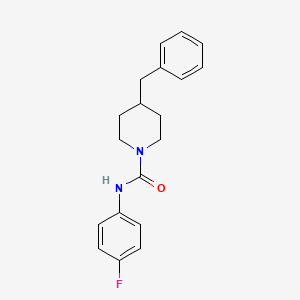

![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5500991.png)

![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501027.png)

![3-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate](/img/structure/B5501034.png)